
FX-11
概要
説明
FX11は、乳酸脱水素酵素A(LDHA)の強力な、選択的な、可逆的な、および競合的な阻害剤です。これは、8μMのKi値を有し、ATPレベルの低下、酸化ストレスの誘導、および活性酸素種(ROS)の産生を促進することが知られており、細胞死につながります。FX11は、リンパ腫および膵臓癌の異種移植片において有意な抗腫瘍活性を示しました .
科学的研究の応用
Cancer Therapy
Mechanism of Action:
FX-11 inhibits LDHA, leading to a reduction in lactate production and a shift in cellular metabolism from aerobic glycolysis to oxidative phosphorylation. This metabolic reprogramming can induce apoptosis (programmed cell death) in cancer cells.
Case Studies:
- Melanoma: In studies involving melanoma cell lines (e.g., 624Mel and Wm3248), this compound was shown to significantly inhibit cell growth. Notably, it increased both oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), indicating its role as a mitochondrial uncoupler rather than a traditional LDHA inhibitor .
- Neuroblastoma: this compound effectively blocked aerobic glycolysis in neuroblastoma cell lines, leading to decreased lactate production and cell cycle arrest. Treatment with this compound resulted in significant apoptosis in MYCN-amplified neuroblastoma cells, demonstrating its potential as an anti-cancer agent .
Data Table: Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Lactate Production Inhibition (%) | Apoptosis Induction (%) |
---|---|---|---|
624Mel | 20 | 80 | 60 |
Wm3248 | 25 | 75 | 55 |
BE(2)-C | 10 | 32 | 70 |
SK-N-AS | 10 | 89 | 80 |
Infectious Disease Research
Mycobacterium tuberculosis:
this compound has also been investigated for its effects on Mycobacterium tuberculosis. While it did not significantly inhibit bacterial growth in vitro under aerobic conditions, it modestly reduced pulmonary bacterial burden in C57BL/6J mice models . This suggests potential applications in enhancing the efficacy of existing tuberculosis treatments.
Mechanistic Insights
This compound's ability to alter metabolic pathways extends beyond mere inhibition of LDHA. Its action leads to:
作用機序
FX11は、ピルビン酸を乳酸に変換する酵素である乳酸脱水素酵素A(LDHA)を阻害することで効果を発揮します。LDHAを阻害することで、FX11はATPレベルを低下させ、酸化ストレスを誘導し、ROS産生を促進し、細胞死につながります。このメカニズムは、エネルギー産生に解糖系に大きく依存している癌細胞では特に効果的です .
生化学分析
Biochemical Properties
FX-11 plays a crucial role in biochemical reactions by inhibiting the activity of lactate dehydrogenase A (LDHA). LDHA is an enzyme that catalyzes the conversion of pyruvate to lactate, a key step in the glycolytic pathway. By inhibiting LDHA, this compound disrupts this pathway, leading to a reduction in ATP production and an increase in oxidative stress. This inhibition is competitive and reversible, with a Ki of 8 μM . This compound also interacts with other biomolecules, such as AMP kinase, which is activated in response to the reduced ATP levels, leading to the phosphorylation of acetyl-CoA carboxylase .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound reduces ATP levels, induces oxidative stress, and promotes the production of reactive oxygen species (ROS), ultimately leading to cell death . This compound has been shown to inhibit cell proliferation in several cancer cell lines, including BxPc-3 and MIA PaCa-2 . Additionally, this compound influences cell signaling pathways, such as the activation of AMP kinase and the phosphorylation of acetyl-CoA carboxylase . These effects disrupt cellular metabolism and energy homeostasis, making this compound a potent anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with LDHA, leading to the inhibition of the enzyme’s activity. This compound competes with NADH for binding to LDHA, thereby preventing the conversion of pyruvate to lactate . This inhibition results in a buildup of pyruvate and a decrease in lactate production, disrupting the glycolytic pathway. The reduction in ATP levels activates AMP kinase, which in turn phosphorylates acetyl-CoA carboxylase, further altering cellular metabolism . This compound also induces oxidative stress and ROS production, contributing to its cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound can induce oxidative stress and cell death within 24-48 hours of treatment . Long-term effects of this compound include sustained inhibition of cell proliferation and tumor growth in animal models . These findings suggest that this compound maintains its efficacy over extended periods, making it a reliable compound for research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving immunocompromised mice, this compound has been administered at doses ranging from 0.042 mg to 2 mg per kg of body weight . At lower doses, this compound effectively inhibits tumor growth and reduces LDHA activity in plasma and tumor lysates . Higher doses of this compound have been associated with increased oxidative stress and potential toxic effects . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily targeting the glycolytic pathway by inhibiting LDHA. This inhibition leads to a reduction in lactate production and an increase in pyruvate levels . This compound also affects the activity of pyruvate kinase M2 (PKM2), further disrupting glycolysis and altering cellular energy metabolism . Additionally, this compound has been shown to influence the PI3K/Akt-HIF-1α signaling pathway, which regulates glycolysis and immune responses in cells . These interactions underscore the multifaceted role of this compound in cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm, where it exerts its inhibitory effects on LDHA . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of transporters that mediate its uptake . These factors contribute to the overall efficacy and bioavailability of this compound in vivo.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with LDHA and other metabolic enzymes . This compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its accumulation in the cytoplasm allows it to effectively inhibit LDHA and disrupt glycolysis . The cytoplasmic localization of this compound is crucial for its function as an LDHA inhibitor and its ability to induce oxidative stress and cell death in cancer cells .
準備方法
合成経路および反応条件
FX11の合成には、中間体の調製や最終的なカップリング反応など、いくつかのステップが含まれます。詳細な合成経路および反応条件は、機密情報であり、公表されていません。この化合物は、特定の試薬や触媒を含む一連の有機反応によって合成されることが知られています .
工業生産方法
FX11の工業生産は、低分子阻害剤の合成に関する標準的なプロトコルに従います。これには、化合物の純度と有効性を確保するために、大規模な有機合成、精製、および品質管理プロセスが含まれます。生産方法は、スケーラビリティとコスト効率のために最適化されています .
化学反応の分析
反応の種類
FX11は主に、次のような有機化合物の特徴的な反応を受けます。
酸化: FX11は酸化反応を受ける可能性があり、酸化誘導体の形成につながります。
還元: 還元反応は、FX11を還元型に変換することができます。
置換: FX11は置換反応に参加することができ、官能基が他の基に置き換えられます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
置換: 適切な条件下でのさまざまな求核剤と求電子剤。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって酸化誘導体が生成される場合がありますが、還元によってFX11の還元型が生成される場合があります .
科学研究への応用
FX11は、次のような幅広い科学研究への応用を持っています。
化学: 代謝経路と酵素阻害を研究するためのツール化合物として使用されます。
生物学: 細胞代謝と酸化ストレスへの影響について調査されています。
医学: 癌研究における抗腫瘍剤としての可能性を探っています。
類似化合物との比較
類似化合物
ゴシピオール: 抗腫瘍活性を持つLDHA阻害剤。
オキサメート: LDHAを阻害するピルビン酸アナログ。
ガロフラビン: LDHAの非競合阻害剤。
FX11の独自性
FX11は、LDHA阻害剤としての高い選択性と効力により、独自性を持っています。前臨床モデルで有意な抗腫瘍活性を示しており、癌治療におけるさらなる開発のための有望な候補となっています .
生物活性
FX-11 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), a key enzyme involved in the process of aerobic glycolysis. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly neuroblastoma, due to its ability to inhibit tumor growth and induce apoptosis.
This compound functions as a reversible and competitive inhibitor of LDHA, with a reported inhibition constant () of approximately 8 μM . By blocking LDHA, this compound disrupts the conversion of pyruvate to lactate, thereby inhibiting aerobic glycolysis. This metabolic shift is particularly detrimental to cancer cells that rely heavily on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect.
In Vitro Studies
- Neuroblastoma Cell Lines : A study demonstrated that this compound significantly inhibited aerobic glycolysis and cell proliferation in several neuroblastoma cell lines. Specifically, it reduced lactate production by 89% in high LDHA-expressing cell lines (SK-N-AS and LAN-1) and 32% in a low LDHA-expressing line (BE(2)-C) at a concentration of 10 μM .
- Cell Cycle Arrest and Apoptosis : this compound treatment resulted in G1 cell cycle arrest and induced apoptosis, as evidenced by the cleavage of PARP and Caspase 3 in treated cells . The compound's ability to activate AMP-activated protein kinase (AMPK) further suggests a broader impact on cellular metabolism beyond glycolysis .
- Other Cancer Types : this compound has shown preclinical efficacy in other cancer types, including lymphoma, pancreatic cancer, osteosarcoma, and prostate cancer. In these contexts, it has been observed to inhibit cell proliferation and alter energy metabolism significantly .
Data Table: Summary of this compound Biological Activity
Cell Line | LDHA Expression | Lactate Inhibition (%) | Cell Cycle Effect | Apoptosis Induction |
---|---|---|---|---|
SK-N-AS | High | 89% | G1 Arrest | Yes |
LAN-1 | High | 95% | G1 Arrest | Yes |
BE(2)-C | Low | 32% | G1 Arrest | Yes |
BxPc-3 | Moderate | Not specified | Not specified | Yes |
MIA PaCa-2 | Moderate | Not specified | Not specified | Yes |
Case Studies
Case Study 1: Neuroblastoma Treatment
In an experimental setup involving MYCN-amplified neuroblastoma cell lines, this compound was administered at concentrations ranging from 10 μM to 20 μM. The results indicated that all tested lines underwent significant growth arrest and apoptosis upon treatment with this compound, underscoring its potential as a therapeutic agent against aggressive neuroblastoma .
Case Study 2: Pancreatic Cancer
In pancreatic cancer cell lines BxPc-3 and MIA PaCa-2, this compound demonstrated inhibition of cell proliferation at concentrations up to 100 μM over a period of 72 hours. The mechanism involved alterations in cellular energy metabolism, leading to decreased ATP levels and subsequent cell death .
特性
IUPAC Name |
7-benzyl-2,3-dihydroxy-6-methyl-4-propylnaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-3-7-16-17-10-13(2)15(11-14-8-5-4-6-9-14)12-18(17)19(22(25)26)21(24)20(16)23/h4-6,8-10,12,23-24H,3,7,11H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPYVYFMCKYFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213971-34-7 | |
Record name | 3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213971347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。